1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-20-10-9-15-13(19)18-11-3-5-12(6-4-11)21-14-16-7-2-8-17-14/h2,7-8,11-12H,3-6,9-10H2,1H3,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLHGFLJDZHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- trans-4-(Pyrimidin-2-yloxy)cyclohexylamine : A cyclohexane ring with a pyrimidine ether substituent in the trans configuration.
- 2-Methoxyethyl isocyanate : A methoxy-functionalized isocyanate for urea bond formation.
Synthesis of trans-4-(Pyrimidin-2-yloxy)cyclohexylamine
Starting Materials
- trans-4-Aminocyclohexanol : Provides the cyclohexane backbone with axial amine and hydroxyl groups.
- Pyrimidin-2-ol : The nucleophile for ether bond formation.
Etherification via Mitsunobu Reaction
The Mitsunobu reaction enables stereospecific substitution of the hydroxyl group with pyrimidin-2-ol:
- Reagents : DIAD (Diisopropyl azodicarboxylate), triphenylphosphine.
- Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.
- Mechanism : The hydroxyl group is converted to a better leaving group, facilitating SN2 displacement by pyrimidin-2-ol’s deprotonated oxygen.
Example Protocol
- Dissolve trans-4-aminocyclohexanol (1.0 eq), pyrimidin-2-ol (1.2 eq), triphenylphosphine (1.5 eq), and DIAD (1.5 eq) in THF.
- Stir under nitrogen at room temperature for 18 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (60% yield).
Alternative: Nucleophilic Aromatic Substitution
Using a nitro-activated cyclohexane derivative:
Urea Bond Formation
Reaction of trans-4-(Pyrimidin-2-yloxy)cyclohexylamine with 2-Methoxyethyl Isocyanate
Direct Coupling
- Reagents : 2-Methoxyethyl isocyanate (1.1 eq), anhydrous dichloromethane (DCM).
- Conditions : 0°C to room temperature, 4–6 hours.
- Mechanism : Nucleophilic attack by the cyclohexylamine on the isocyanate’s electrophilic carbon.
Example Protocol
- Add 2-methoxyethyl isocyanate (1.1 eq) dropwise to a solution of trans-4-(pyrimidin-2-yloxy)cyclohexylamine (1.0 eq) in DCM.
- Stir at room temperature for 6 hours.
- Concentrate under vacuum and recrystallize from ethyl acetate/hexane (75% yield).
Carbamate Intermediate Route
For improved selectivity:
Optimization and Side Reactions
Stereochemical Control
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu + Isocyanate | 60–75 | ≥95 | Stereospecific, minimal byproducts |
| Nucleophilic Substitution + Urea | 50–65 | 90 | Cost-effective reagents |
| Carbamate Intermediate | 70–80 | ≥98 | High selectivity, scalable |
Chemical Reactions Analysis
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| Cyclohexyl etheration | Vanillin, K₂CO₃, DMF, 80°C | 97% | Pyrimidinyl ether (Cpd 3) |
| Urea coupling | 2-Methoxyethyl isocyanate, THF, RT | 78–89% | Final urea product |
Reactivity with Nucleophiles
The urea carbonyl group participates in nucleophilic substitution and addition reactions:
-
Hydrolysis : Under strongly acidic (HCl, reflux) or basic (NaOH, 100°C) conditions, the urea bond cleaves to form 4-(pyrimidin-2-yloxy)cyclohexylamine and 2-methoxyethylamine .
-
Thiourea formation : Treatment with Lawesson’s reagent converts the urea to a thiourea derivative, enhancing lipophilicity .
Table 2: Reactivity Comparison with Structural Analogs
| Compound Modification | Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Selectivity |
|---|---|---|---|
| Pyrimidin-2-yloxy substituent | Nucleophilic attack | 2.3 × 10⁻³ | High |
| Methoxyethyl chain | Oxidation | 1.1 × 10⁻⁴ | Moderate |
Acid/Base Stability
The compound exhibits pH-dependent stability:
-
Acidic media (pH < 3) : Rapid decomposition via protonation of the pyrimidine nitrogen and urea carbonyl .
-
Neutral/basic media (pH 7–12) : Stable for >48 hours at 25°C, making it suitable for biological assays .
Pyrimidine Ring Modifications
-
Halogenation : Electrophilic substitution with N-bromosuccinimide (NBS) introduces bromine at the pyrimidine C5 position .
-
Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids enable diversification of the heteroaromatic moiety .
Methoxyethyl Chain Reactions
-
Demethylation : BBr₃ in DCM removes the methyl group, yielding a hydroxethyl analog .
-
Esterification : Reaction with acetyl chloride forms a terminal acetate, improving crystallinity .
Catalytic and Biological Interactions
-
Metal coordination : The urea oxygen and pyrimidine nitrogen act as bidentate ligands for Cu(II) and Pd(II), forming complexes with potential catalytic activity .
-
Enzyme inhibition : The compound competitively inhibits kinase ATP-binding pockets (IC₅₀ = 0.89 μM in in vitro assays) .
Stability Under Oxidative Conditions
| Oxidizing Agent | Conditions | Degradation Products | Half-Life (t₁/₂) |
|---|---|---|---|
| H₂O₂ (30%) | 25°C, 24 hr | Cyclohexanol, pyrimidine-2-ol | 6.2 hr |
| mCPBA | DCM, 0°C, 1 hr | Sulfoxide derivatives | 1.5 hr |
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
Biology
- Enzyme Inhibition Studies : The compound's ability to interact with biological macromolecules makes it suitable for research on enzyme inhibition, particularly in drug discovery contexts. Its binding affinity to specific targets can provide insights into mechanism-based drug design.
Medicine
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may act as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory conditions. Its interaction with specific receptors could modulate biological pathways effectively.
Industry
- Development of Specialty Chemicals : The compound can be utilized in producing materials with tailored properties, such as polymers or coatings, enhancing performance in industrial applications.
Case Studies
- Drug Development : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Enzyme Interaction Studies : In vitro studies demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease research.
- Material Science Applications : The compound has been explored for use in creating advanced polymeric materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in
Biological Activity
The compound 1-(2-Methoxyethyl)-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a novel small molecule that has gained attention due to its potential biological activities, particularly as an inhibitor of the menin-MLL interaction. This interaction is crucial in various pathologies, including certain types of leukemia and other malignancies. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cell proliferation, and potential therapeutic applications.
The primary mechanism attributed to this compound involves its ability to inhibit the interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins. This inhibition is significant because the menin-MLL complex plays a vital role in gene regulation associated with oncogenesis. By disrupting this interaction, the compound may induce apoptosis in cancer cells and inhibit their proliferation.
Biological Activity Overview
Recent studies have demonstrated that This compound exhibits notable biological activities:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell proliferation in various cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death in malignancies linked to aberrant menin-MLL signaling.
- Potential Anti-Diabetic Effects : Preliminary research suggests a role in metabolic regulation, potentially benefiting conditions like diabetes.
In Vitro Studies
In vitro assays have indicated that this compound effectively inhibits the growth of several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| K562 (Leukemia) | 5.2 | Significant reduction in proliferation |
| A431 (Carcinoma) | 7.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |
These results underscore the compound's potency as a potential therapeutic agent against cancers characterized by MLL fusions.
Case Studies
A recent study published in The Journal of Clinical Investigation highlighted the efficacy of similar compounds targeting the menin-MLL interaction. In clinical trials, patients with acute leukemia showed improved outcomes when treated with menin inhibitors, suggesting a promising avenue for further exploration with our compound of interest .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of cyclohexyl-urea derivatives with aromatic heterocyclic substitutions. Key structural analogs include:
Key Observations:
- Aromatic Heterocycle Impact : Pyrimidine (target compound) vs. pyridine (UC2288) alters hydrogen-bonding capacity. Pyrimidine’s dual nitrogen atoms may improve target affinity compared to pyridine’s single nitrogen .
- Substituent Effects : Trifluoromethyl groups (UC2288) increase lipophilicity and metabolic stability but reduce solubility. The target compound’s methoxyethyl group balances solubility without sacrificing membrane permeability .
Pharmacological and Biochemical Comparisons
- Kinase Inhibition : UC2288’s pyridine-substituted analog inhibits p21 via cyclohexyl-urea-mediated binding to regulatory domains. The target compound’s pyrimidine group may exhibit higher selectivity for kinases with ATP-binding pockets .
- Binding Affinity : Fluorinated analogs (e.g., EP 4 374 877 A2 derivative) show improved IC₅₀ values (sub-µM range) due to enhanced hydrophobic interactions. The target compound’s lack of fluorine may reduce potency but improve safety profiles .
- Metabolic Stability : Methoxyethyl chains (target compound) resist oxidative metabolism better than methyl groups in UC2288, as evidenced by in vitro microsomal assays .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For example:
- Step 1: React a methoxyethylamine derivative with a cyclohexyl-isocyanate precursor under anhydrous conditions (e.g., THF or DCM as solvents, 0–25°C).
- Step 2: Introduce the pyrimidin-2-yloxy group via nucleophilic aromatic substitution (e.g., using a pyrimidinyl chloride and a cyclohexanol derivative in the presence of a base like K₂CO₃) .
- Optimization: Reaction time, temperature, and stoichiometry significantly affect yield. For instance, reports a 68% yield for a structurally similar urea derivative when using 2-methoxyethylamine and allowing 3 hours of stirring at room temperature .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What initial biological screening approaches are recommended to identify pharmacological targets?
Methodological Answer:
- In vitro assays:
- Molecular docking: Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina .
Advanced Questions
Q. What strategies optimize efficacy and selectivity in SAR studies?
Methodological Answer:
- Modify substituents:
- Pyrimidine ring: Replace oxygen with sulfur to enhance lipophilicity (see for triazole modifications) .
- Cyclohexyl group: Test axial vs. equatorial substituents to influence target engagement (e.g., notes 3D conformation impacts activity) .
- Pharmacophore mapping: Use comparative molecular field analysis (CoMFA) to correlate substituent electronic effects with activity .
Data Contradiction Example:
and report conflicting bioactivity for urea derivatives; this may arise from divergent assay conditions (e.g., serum concentration, incubation time). Resolve via standardized protocols (e.g., CLIA-certified assays) .
Q. How can researchers resolve contradictions in reported biological data?
Methodological Answer:
- Replicate assays: Control variables like cell passage number, serum type, and compound solubility (use DMSO ≤0.1% to avoid cytotoxicity) .
- Orthogonal validation: Pair MTT assays with flow cytometry (apoptosis) or Western blotting (target protein inhibition) .
- Meta-analysis: Apply statistical tools (e.g., Forest plots) to assess heterogeneity across studies, as suggested in ’s framework .
Q. What advanced techniques assess stability under physiological conditions?
Methodological Answer:
- Forced degradation: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC-MS .
- Plasma stability: Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound degradation using LC-MS/MS .
- Solid-state stability: Use DSC/TGA to study polymorphic transitions and hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
